Home > Products > Screening Compounds P58631 > 2-[(4-methylphenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide
2-[(4-methylphenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide -

2-[(4-methylphenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide

Catalog Number: EVT-4749857
CAS Number:
Molecular Formula: C17H27N3OS
Molecular Weight: 321.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b)

  • Compound Description: This compound, along with its mesylate salt (34c), demonstrated significant antidepressant-like activity in the forced-swimming test with mice. It also exhibited central nervous system-stimulating activity, reducing both sleeping time (halothane-induced) and recovery time from coma (cerebral concussion-induced) in mice. This activity was linked to its agonistic effects on sigma receptors, confirmed by its ability to inhibit [(3)H]-1,3-di(o-tolyl)guanidine ([(3)H]DTG) binding. []
  • Relevance: Both 34b and 2-[(4-methylphenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide share the core structure of a piperazine ring substituted at the 4-position with a propyl chain further substituted with an acetamide group. Variations lie in the piperazine's N-substituent (3-chlorophenyl vs. 4-methylphenyl) and the presence of a 3,4-dihydro-5-methoxy-2(1H)-quinolinone moiety in 34b. This shared scaffold suggests potential for similar biological activity profiles, particularly concerning interactions with the central nervous system. []

N-(2-Chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700)

  • Compound Description: BMS-279700 is a potent and orally active inhibitor of the Src-family kinase p56Lck, identified through structure-activity relationship (SAR) studies focusing on anilino 5-azaimidazoquinoxaline analogs. It exhibits strong inhibitory effects against T cell proliferation and demonstrably blocks the in vivo production of pro-inflammatory cytokines IL-2 and TNFα. []
  • Relevance: This compound shares a structural similarity with the target compound through the presence of both a substituted phenyl ring and a piperazine ring within its structure. While the core structures differ, the presence of these common pharmacophoric elements suggests potential for overlapping biological activities and/or similar mechanisms of action, particularly regarding interactions with kinases or immune-related targets. []

4-Methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine (II)

  • Compound Description: This compound's degradation kinetics were studied under various pH and temperature conditions. Its hydrolysis was found to be influenced by specific acid- and base-catalyzed reactions, as well as spontaneous water-catalyzed degradation. []
  • Relevance: Both compound II and 2-[(4-methylphenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide share a key structural motif: a piperazine ring substituted at the 4-position with a propyl chain further substituted with an acetamide group. While the piperazine N-substituent (phenyl vs. 4-methylphenyl) and the presence of a pyrrolo[3,4-c]pyridine moiety in compound II differentiate the structures, the shared scaffold suggests potential for similar chemical reactivity and/or metabolic pathways. []
  • Compound Description: This compound was synthesized from duloxetine as a starting material, potentially implying a similar target or mechanism of action. []
  • Relevance: The related compound and 2-[(4-methylphenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide share the N-substituted acetamide group linked to a piperazine ring. While the specific substituents on the piperazine differ, this shared moiety hints at potential similarities in their binding properties or pharmacological profiles. []

N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825)

  • Compound Description: Dasatinib, discovered through iterative structure-activity relationship studies using a 2-aminothiazole template, is a potent pan-Src kinase inhibitor with nanomolar to subnanomolar activity in both biochemical and cellular assays. It exhibits oral efficacy in inhibiting proinflammatory cytokine IL-2 ex vivo in mice (ED50 ≈ 5 mg/kg) and reducing TNF levels in acute murine inflammation models. Dasatinib is currently in clinical trials for chronic myelogenous leukemia. []
  • Relevance: While structurally distinct from 2-[(4-methylphenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide in its core, Dasatinib features a similarly substituted piperazine ring. This shared element, particularly the 4-(2-hydroxyethyl)-1-piperazinyl moiety, could indicate potential for overlapping pharmacological effects, especially related to kinase inhibition or modulation of inflammatory processes. []

3-[4-[4-(6-Fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2,5,5-trimethyl-4-thiazolidinone (HP236)

  • Compound Description: HP236 is an atypical antipsychotic agent shown to undergo extensive metabolism both in vitro and in vivo via pathways including thiazolidinone ring cleavage, sulfide oxidation, and piperazine N-dealkylation. []

SNC80 ([(+)-4-[(αR)-α-[(2S,5R)-2,5-Dimethyl-4-(2-propenyl)-1-piperazinyl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide)

  • Compound Description: A nonpeptidic δ-opioid agonist, SNC80 exhibits a variety of stimulant-like effects in rodents and monkeys, including locomotor stimulation, antiparkinsonian effects, and generalization to cocaine in discrimination procedures. It demonstrates rapid tolerance development to its convulsive and locomotor-stimulating effects in rats but not to its antidepressant-like effects. [, ]
  • Relevance: Both SNC80 and 2-[(4-methylphenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide share the 1-piperazinyl structural motif. While the core structures and substituents on the piperazine ring differ, the shared presence of this pharmacophore suggests a potential for overlapping pharmacological activities, particularly concerning interactions with the central nervous system and potential for abuse liability. [, ]

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)

  • Compound Description: K-604 (2) is a potent and water-soluble inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1), exhibiting 229-fold selectivity over human ACAT-2. Its design, incorporating a piperazine unit in place of a 6-methylene chain linker, significantly improved aqueous solubility and oral absorption compared to a previous lead compound. Designated as a clinical candidate, K-604 holds promise for treating diseases involving ACAT-1 overexpression. []
  • Relevance: This compound, like 2-[(4-methylphenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide, contains a piperazine ring substituted at the 1-position with an acetamide group. The variations in core structures and other substituents notwithstanding, the shared piperazinyl-acetamide motif suggests potential for similar pharmacological targets or physicochemical properties, particularly regarding aqueous solubility and potential for oral bioavailability. []

Properties

Product Name

2-[(4-methylphenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide

Molecular Formula

C17H27N3OS

Molecular Weight

321.5 g/mol

InChI

InChI=1S/C17H27N3OS/c1-15-4-6-16(7-5-15)22-14-17(21)18-8-3-9-20-12-10-19(2)11-13-20/h4-7H,3,8-14H2,1-2H3,(H,18,21)

InChI Key

LEEZHTYSYFZWRC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SCC(=O)NCCCN2CCN(CC2)C

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NCCCN2CCN(CC2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.